Lipophilicity: ~1,000-Fold Greater Than Primary-Amine Analog
The target compound exhibits a predicted LogP of -0.444, which is approximately 2.96 log units higher (more lipophilic) than that of the direct primary-amine analog, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (XLogP3-AA = -3.4) [1][2]. This corresponds to an approximately 900-fold greater octanol-water partition coefficient, reflecting the substantial impact of N-methylation on hydrophobicity. The target compound is also 1.87 log units more lipophilic than the α,α-dimethyl analog (LogP = -2.312) .
~900× more lipophilic
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.444 (predicted) |
| Comparator Or Baseline | 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid: XLogP3-AA = -3.4; 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid: LogP = -2.312 |
| Quantified Difference | +2.96 log units vs primary amine (~900× more lipophilic); +1.87 log units vs α,α-dimethyl analog (~74× more lipophilic) |
| Conditions | Computed/predicted LogP values from ChemTradeHub (target), PubChem XLogP3-AA (primary amine), and Fluorochem (α,α-dimethyl analog) |
Why This Matters
A 3-log-unit lipophilicity gap cannot be bridged by formulation; it directly determines whether a compound partitions into membranes, crosses biological barriers, or remains in aqueous compartments, making analog substitution invalid for any permeability-dependent assay.
- [1] ChemTradeHub. 2-(Methylamino)-3-(1H-pyrazol-1-yl)propanoic acid – LogP = -0.44430000000000086. Available at: https://jp.chemtradehub.com/compounds/casno-1250340-71-6/ (accessed May 2026). View Source
- [2] PubChem. alpha-Amino-1H-pyrazole-1-propanoic acid (CID 119630). XLogP3-AA = -3.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-amino-1H-pyrazole-1-propanoic-acid (accessed May 2026). View Source
